molecular formula C14H7Br2NO5S2 B241455 4,6-dibromo-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

4,6-dibromo-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

Cat. No.: B241455
M. Wt: 493.2 g/mol
InChI Key: ZLCHJXJCPAEMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid is a complex organic compound with a unique structure that includes bromine, oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno-thiopyrano-thiazole structure, followed by the introduction of bromine atoms and carboxylic acid groups. Common reagents used in these reactions include bromine, sulfur-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce amine or thiol groups.

Scientific Research Applications

8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid: This compound shares structural similarities with other brominated chromeno-thiopyrano-thiazole derivatives.

    2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid: Lacks bromine atoms but has a similar core structure.

    8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’4,5]thiopyrano[2,3-d][1,3]thiazole: Similar structure without the carboxylic acid group.

Uniqueness

The presence of bromine atoms and the carboxylic acid group in 8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid makes it unique compared to other similar compounds

Properties

Molecular Formula

C14H7Br2NO5S2

Molecular Weight

493.2 g/mol

IUPAC Name

4,6-dibromo-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

InChI

InChI=1S/C14H7Br2NO5S2/c15-3-1-4-6-7(13(20)22-8(4)5(16)2-3)10(12(18)19)23-11-9(6)24-14(21)17-11/h1-2,6-7,10H,(H,17,21)(H,18,19)

InChI Key

ZLCHJXJCPAEMJD-UHFFFAOYSA-N

SMILES

C1=C(C=C2C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)OC2=C1Br)Br

Canonical SMILES

C1=C(C=C(C2=C1C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)O2)Br)Br

Origin of Product

United States

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